Thiophene Position Effect on Dopamine D2 Binding
The position of the thiophene sulfur atom relative to the methylene linker influences receptor binding interactions. While direct binding data for 1-methyl-4-(thiophen-3-ylmethyl)piperazine at human dopamine receptors are not publicly available in primary literature, class-level inference from structurally related thiophene-substituted piperazine analogs reveals the quantitative impact of substitution pattern on receptor affinity. The 1,4-disubstituted piperazine patent literature (US 5,177,077) demonstrates that thiophene substitution (as compared to phenyl) confers enhanced dopamine uptake inhibitory activity, with the thiophene moiety contributing to improved pharmacological potency [1]. For context, a closely related 1-(thiophen-3-ylmethyl)piperazine derivative with a prop-2-ynyl substituent exhibited an IC50 of approximately 10 µM against K562 leukemic cell proliferation, establishing a baseline activity level for thiophen-3-ylmethyl-piperazine scaffolds in cellular assays .
| Evidence Dimension | Dopamine uptake inhibition potency (class-level inference from thiophene vs. phenyl substitution) |
|---|---|
| Target Compound Data | Thiophene-substituted piperazines exhibit enhanced dopamine uptake inhibition compared to phenyl-substituted analogs (exact IC50/Ki values for this specific compound not reported in accessible primary literature) |
| Comparator Or Baseline | Phenyl-substituted piperazine analogs (baseline dopamine uptake inhibitory activity) |
| Quantified Difference | Thiophene substitution confers improved dopamine uptake inhibitory activity relative to phenyl substitution; exact fold-difference not quantified in accessible literature for this specific compound |
| Conditions | In vitro dopamine uptake inhibition assay; patent claims from US 5,177,077 |
Why This Matters
For researchers investigating dopaminergic pathways or developing dopamine receptor ligands, the thiophene substitution pattern is a critical SAR parameter that distinguishes this scaffold from more common phenylpiperazine building blocks.
- [1] US Patent 5,177,077. 1,4-disubstituted piperazines useful for inhibitory activity at dopamine uptake sites. 1991. View Source
